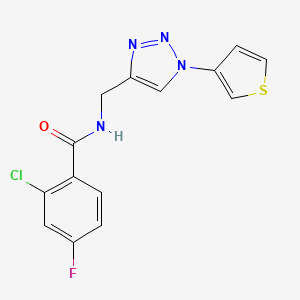

![molecular formula C18H12BrN5O2 B2367145 3-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899996-30-6](/img/structure/B2367145.png)

3-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a group of compounds that have been studied for their potential applications in various fields, including medicinal chemistry .

科学的研究の応用

Synthesis and Biological Evaluation in Anticancer Research

- A study by Rahmouni et al. (2016) involved the synthesis of pyrazolopyrimidines derivatives, including a compound structurally related to the one you've mentioned. These compounds were evaluated for their anticancer and anti-5-lipoxygenase activities. A structure-activity relationship (SAR) was also discussed (Rahmouni et al., 2016).

Antimicrobial Properties

- El-sayed et al. (2017) explored the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including those with antimicrobial activities against various bacteria and fungi. Some synthesized compounds exhibited moderate to outstanding antimicrobial activity (El-sayed et al., 2017).

Development of Herbicidal Agents

- Luo et al. (2019) synthesized novel derivatives of pyrazolo[3,4-d]pyrimidin-4-one for evaluating their herbicidal activity. These compounds were tested against different plant species, showing significant inhibition activity (Luo et al., 2019).

Antiviral Research

- In 2020, Hebishy et al. described a route for synthesizing benzamide-based 5-aminopyrazoles and related derivatives. These compounds were tested for their anti-influenza A virus (H5N1) activity, showing significant antiviral activities (Hebishy et al., 2020).

BCR-ABL Kinase Inhibitor Development

- Hu et al. (2016) designed and synthesized pyrazolo[1,5-a]pyrimidin-6-yl-1H-pyrazol-1-yl-phenylbenzamide derivatives as BCR-ABL tyrosine kinase inhibitors. These were found to have good inhibitory activity against BCR-ABL1 kinase, a target in chronic myelogenous leukemia (Hu et al., 2016).

将来の方向性

The study of pyrazolo[3,4-d]pyrimidines is an active area of research, with potential applications in medicinal chemistry . Future research could focus on the synthesis, characterization, and biological evaluation of “3-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” and related compounds.

作用機序

Target of Action

It’s known that pyrazolo[3,4-d]pyrimidine derivatives, to which this compound belongs, have been widely recognized as desirable heterocycles for drug discovery, particularly in cancer therapy .

Mode of Action

It’s known that pyrazolo[3,4-d]pyrimidine derivatives have shown great potential as inhibitors of cyclin-dependent kinases (cdks) . CDKs are crucial enzymes that mediate their function by transferring the phosphoryl group from the gamma position of ATP, resulting in the phosphorylation of tyrosine residues in proteins .

Biochemical Pathways

It’s known that pyrazolo[3,4-d]pyrimidine derivatives have shown great potential as inhibitors of cyclin-dependent kinases (cdks) . CDKs play pivotal roles in regulating various essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis .

Result of Action

It’s known that pyrazolo[3,4-d]pyrimidine derivatives have shown significant antitumor activity against various cancer cell lines .

特性

IUPAC Name |

3-bromo-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN5O2/c19-13-6-4-5-12(9-13)17(25)22-23-11-20-16-15(18(23)26)10-21-24(16)14-7-2-1-3-8-14/h1-11H,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOQYGXBMJSKRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=CC=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2367065.png)

![4-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2367066.png)

![N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2367073.png)

![Tert-butyl 3-[[(6-chloropyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2367075.png)

![5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2367077.png)

![2-Oxo-4-(trifluoromethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2367079.png)

![2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2367084.png)